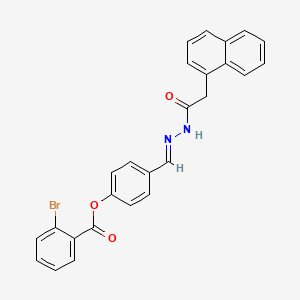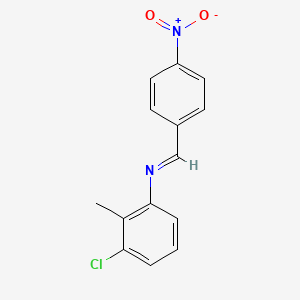![molecular formula C23H39N3S B11540357 [(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile](/img/structure/B11540357.png)
[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(HEXADECYLSULFANYL)[(PROP-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE is a synthetic organic compound characterized by its complex structure, which includes a hexadecylsulfanyl group, a prop-2-en-1-ylamino group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(HEXADECYLSULFANYL)[(PROP-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE typically involves multi-step organic reactions. One common method includes the reaction of hexadecylthiol with an appropriate alkylating agent to introduce the hexadecylsulfanyl group. This is followed by the introduction of the prop-2-en-1-ylamino group through nucleophilic substitution reactions. The final step involves the formation of the propanedinitrile moiety through a condensation reaction with malononitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(HEXADECYLSULFANYL)[(PROP-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE can undergo various chemical reactions, including:
Oxidation: The hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-ylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of nitriles.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(HEXADECYLSULFANYL)[(PROP-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(HEXADECYLSULFANYL)[(PROP-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE involves its interaction with specific molecular targets. The hexadecylsulfanyl group may facilitate membrane penetration, while the prop-2-en-1-ylamino and propanedinitrile moieties can interact with cellular proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(OCTADECYLSULFANYL)[(PROP-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE: Similar structure with an octadecylsulfanyl group instead of hexadecylsulfanyl.
2-[(HEXADECYLSULFANYL)[(BUT-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE: Similar structure with a but-2-en-1-ylamino group instead of prop-2-en-1-ylamino.
Uniqueness
2-[(HEXADECYLSULFANYL)[(PROP-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexadecylsulfanyl group enhances lipophilicity, while the prop-2-en-1-ylamino and propanedinitrile moieties provide reactive sites for further chemical modifications.
Properties
Molecular Formula |
C23H39N3S |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
2-[hexadecylsulfanyl-(prop-2-enylamino)methylidene]propanedinitrile |
InChI |
InChI=1S/C23H39N3S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-27-23(26-18-4-2)22(20-24)21-25/h4,26H,2-3,5-19H2,1H3 |
InChI Key |
WQNDAOSHKMAABL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC(=C(C#N)C#N)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11540274.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11540278.png)
![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)




![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
